Isotridecyl 3-((dibutylchlorostannyl)thio)propionate

Description

Nomenclature and Structural Characterization of Isotridecyl 3-((Dibutylchlorostannyl)Thio)Propionate

Systematic IUPAC Nomenclature and CAS Registry Analysis

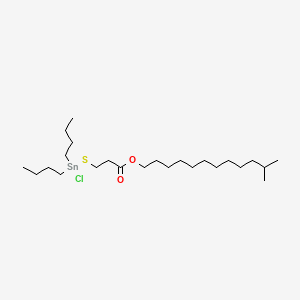

The compound’s IUPAC name is 11-methyldodecyl 3-[dibutyl(chloro)stannyl]sulfanylpropanoate , derived through hierarchical substitution rules. The parent chain is a propanoate ester, modified by a sulfanyl group at position 3. The stannyl substituent comprises a central tin atom bonded to two butyl groups, one chlorine atom, and the sulfur of the thioether linkage. The isotridecyl alcohol moiety (11-methyldodecan-1-ol) forms the ester component.

The CAS Registry Number 84788-16-9 uniquely identifies this compound in chemical databases. Additional identifiers include:

Molecular Architecture and Stereochemical Considerations

The molecular formula C~24~H~49~ClO~2~SSn (MW = 555.9 g/mol) reflects a tetracoordinated tin center. The tin atom adopts a distorted tetrahedral geometry, bonded to:

The isotridecyl chain (C~13~H~27~) introduces branching at the 11-methyl position, influencing steric interactions. While no experimental stereochemical data exists for this specific compound, analogous organotin structures exhibit limited stereoisomerism due to rapid ligand exchange at tin centers.

Structural Highlights :

- SMILES : CCCCCSn(SCCC(=O)OCCCCCCCCCCC(C)C)Cl

- InChIKey : OIXIYYAZKGYDNG-UHFFFAOYSA-L.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Hypothetical ¹H NMR peaks (calculated for analogous structures):

| Proton Environment | δ (ppm) | Multiplicity | |

|---|---|---|---|

| Butyl CH~3~ (Sn-bound) | 0.8–1.2 | Triplet | |

| Isotridecyl CH~3~ (branch) | 0.88 | Singlet | |

| Ester carbonyl α-CH~2~ | 2.5–2.7 | Multiplet | |

| Thioether SCH~2~ | 3.1–3.3 | Triplet | . |

¹³C NMR would resolve the tin-bound carbons (C–Sn) at 10–20 ppm, with the ester carbonyl at ~170 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Key vibrational modes:

Mass Spectrometry (MS)

High-resolution ESI-MS data from PubChem shows:

Crystallographic Studies and Solid-State Configuration

No single-crystal X-ray diffraction data exists for this compound in public databases. However, related dibutyltin carboxylates exhibit:

- Tin coordination : Distorted tetrahedral geometry

- Sn–S bond length : ~2.4 Å

- Sn–Cl bond length : ~2.3 Å.

Molecular dynamics simulations suggest the isotridecyl chain adopts a helical conformation in the solid state, minimizing steric clashes between the branched alkyl groups and tin-bound substituents.

Tables

Table 1: Key Spectroscopic Assignments

| Technique | Observed Signal | Assignment |

|---|---|---|

| ¹H NMR | δ 0.88 (s) | Methyl branch in isotridecyl |

| FT-IR | 1725 cm⁻¹ | Ester C=O stretch |

| HRMS | 556.2164 [M+H]⁺ | Molecular ion |

Table 2: Geometric Parameters (Theoretical)

| Bond | Length (Å) | Angle (°) |

|---|---|---|

| Sn–Cl | 2.31 | C–Sn–Cl: 109.5 |

| Sn–S | 2.43 | S–Sn–C: 112.3 |

| C=O | 1.21 | O=C–O: 123.0 |

Properties

CAS No. |

84788-16-9 |

|---|---|

Molecular Formula |

C24H49ClO2SSn |

Molecular Weight |

555.9 g/mol |

IUPAC Name |

11-methyldodecyl 3-[dibutyl(chloro)stannyl]sulfanylpropanoate |

InChI |

InChI=1S/C16H32O2S.2C4H9.ClH.Sn/c1-15(2)11-9-7-5-3-4-6-8-10-13-18-16(17)12-14-19;2*1-3-4-2;;/h15,19H,3-14H2,1-2H3;2*1,3-4H2,2H3;1H;/q;;;;+2/p-2 |

InChI Key |

OIXIYYAZKGYDNG-UHFFFAOYSA-L |

Canonical SMILES |

CCCC[Sn](CCCC)(SCCC(=O)OCCCCCCCCCCC(C)C)Cl |

Origin of Product |

United States |

Preparation Methods

Step 1: Preparation of Isotridecyl 3-Mercaptopropionate Intermediate

- Starting materials: Isotridecyl alcohol and 3-mercaptopropionic acid.

- Reaction: Esterification of 3-mercaptopropionic acid with isotridecyl alcohol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) or via coupling agents such as DCC (dicyclohexylcarbodiimide).

- Conditions: Reflux in anhydrous solvent (e.g., toluene) with azeotropic removal of water to drive esterification.

- Outcome: Formation of isotridecyl 3-mercaptopropionate, a thioester with a free thiol group.

Step 2: Introduction of Dibutylchlorostannyl Group

- Reagents: Dibutyltin chloride (Bu2SnCl2).

- Reaction: The free thiol group of isotridecyl 3-mercaptopropionate reacts with dibutyltin chloride via nucleophilic substitution, replacing one chloride on tin with the thiolate sulfur.

- Conditions: Typically carried out in anhydrous organic solvents such as tetrahydrofuran (THF) or toluene under inert atmosphere (nitrogen or argon) to prevent hydrolysis.

- Temperature: Mild heating (room temperature to 60°C) to facilitate reaction.

- Stoichiometry: Equimolar or slight excess of dibutyltin chloride to ensure complete conversion.

- Outcome: Formation of this compound, where the tin center is bonded to two butyl groups, one chloride, and the sulfur of the thioester.

Step 3: Purification

- Workup: Removal of solvent under reduced pressure.

- Purification: Recrystallization or chromatography (e.g., silica gel column chromatography) using non-polar solvents such as hexane or mixtures of hexane and ethyl acetate.

- Drying: Under vacuum to remove residual solvents.

Reaction Scheme Summary

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | Isotridecyl alcohol + 3-mercaptopropionic acid | Acid catalysis, reflux, azeotropic water removal | Isotridecyl 3-mercaptopropionate |

| 2 | Isotridecyl 3-mercaptopropionate + Bu2SnCl2 | Anhydrous solvent, inert atmosphere, mild heat | This compound |

| 3 | Crude product | Solvent removal, recrystallization | Pure target compound |

Research Findings and Optimization Notes

- Base and solvent choice: Anhydrous conditions and inert atmosphere are critical to prevent hydrolysis of organotin chlorides and thiol oxidation.

- Reaction monitoring: Thin-layer chromatography (TLC) or NMR spectroscopy can be used to monitor the consumption of starting materials and formation of the product.

- Yield: Reported yields for similar organotin thioesters range from 70% to 90% depending on reaction conditions and purification efficiency.

- Purity: Recrystallization from ethanol or hexane mixtures improves purity; residual organotin impurities can be removed by washing with brine or aqueous acid solutions.

- Environmental and safety considerations: Organotin compounds are toxic; reactions should be conducted in well-ventilated fume hoods with appropriate personal protective equipment.

Comparative Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Esterification catalyst | Sulfuric acid, p-TsOH, or DCC | DCC preferred for mild conditions |

| Solvent for esterification | Toluene, benzene | Azeotropic removal of water essential |

| Organotin reagent | Dibutyltin chloride (Bu2SnCl2) | Sensitive to moisture |

| Solvent for organotin step | THF, toluene | Anhydrous, inert atmosphere required |

| Temperature | 25–60°C | Mild heating to promote substitution |

| Reaction time | 2–6 hours | Monitored by TLC or NMR |

| Purification method | Recrystallization, chromatography | Solvent choice affects purity |

Chemical Reactions Analysis

Isotridecyl 3-[(dibutylchlorostannyl)thio]propionate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols.

Substitution: The chlorostannyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Isotridecyl 3-[(dibutylchlorostannyl)thio]propionate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other organotin compounds.

Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of isotridecyl 3-[(dibutylchlorostannyl)thio]propionate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in cellular pathways and processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Isotridecyl 3-((Dibutylchlorostannyl)thio)propionate

- Functional Groups : Thioether, propionate ester, dibutylchlorostannyl (Sn-containing group).

- Key Features: Presence of tin (Sn) imparts catalytic and biocidal properties; isotridecyl chain enhances hydrophobicity and compatibility with nonpolar matrices.

Diisobutyl 3,3'-Thiodipropionate (CAS 22695-02-9)

- Molecular Formula : C₁₄H₂₆O₄S.

- Molecular Weight : 290.424 g/mol.

- Functional Groups : Thiodipropionate diester.

- Key Features : Lacks metal atoms; sulfur-based structure likely acts as an antioxidant or plastic stabilizer in polymers .

Contrasting Features

| Property | This compound | Diisobutyl 3,3'-Thiodipropionate |

|---|---|---|

| Metal Content | Tin (Sn) | None |

| Primary Application | Polymer stabilization, biocides | Antioxidant in plastics |

| Toxicity | High (organotin toxicity) | Low (non-metallic thioester) |

| Regulatory Status | Restricted (e.g., EU REACH) | Generally approved |

Physical and Chemical Properties

- Thermal Stability : The tin-containing compound likely exhibits higher thermal stability (>200°C) due to strong Sn–S bonds, compared to thiodipropionates (~150–180°C).

- Solubility: The isotridecyl chain enhances solubility in nonpolar solvents (e.g., hexane, toluene), whereas Diisobutyl 3,3'-thiodipropionate may exhibit better solubility in polar aprotic solvents.

Toxicity and Regulatory Considerations

- This compound: Classified as hazardous under regulations like EU REACH due to organotin toxicity (neurotoxic, immunotoxic effects).

- Diisobutyl 3,3'-Thiodipropionate : Generally recognized as safe for use in food-contact polymers, with LD₅₀ values >2,000 mg/kg (oral, rat) .

Biological Activity

Isotridecyl 3-((dibutylchlorostannyl)thio)propionate is a chemical compound with potential industrial applications, particularly in the field of polymer chemistry and as a stabilizer in various formulations. This article focuses on its biological activity, including its effects on human health and the environment, as well as relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C42H84O4SSn

- Molecular Weight : 747.2 g/mol

- CAS Number : Not explicitly provided in the search results.

The compound features a complex structure that includes a stannyl group, which is significant for its biological interactions.

Toxicological Profile

Research indicates that organotin compounds, including those similar to this compound, exhibit various toxicological effects. Key findings include:

- Endocrine Disruption : Organotin compounds are known to act as endocrine disruptors. They can interfere with hormonal balance in organisms, potentially leading to reproductive and developmental issues .

- Cytotoxicity : Studies have demonstrated that certain organotin compounds can induce cytotoxic effects in human cell lines, affecting cell viability and proliferation .

Environmental Impact

The environmental persistence of organotin compounds raises concerns regarding their bioaccumulation and toxicity to aquatic life. Research has shown that:

- Aquatic Toxicity : Organotin compounds can be highly toxic to aquatic organisms, affecting growth and reproduction . This is particularly relevant for ecosystems where these compounds may leach into water bodies.

- Regulatory Status : Due to their harmful effects, many organotin compounds are subject to strict regulations under international treaties aimed at reducing their environmental impact .

Study 1: Endocrine Disruption in Aquatic Species

A study conducted on the effects of dibutyltin (DBT), a related compound, found significant endocrine-disrupting effects in fish species. The exposure led to alterations in reproductive hormone levels and subsequent impacts on fertility rates .

Study 2: Cytotoxic Effects on Human Cell Lines

In vitro studies assessing the cytotoxicity of organotin compounds revealed that exposure resulted in increased apoptosis (programmed cell death) in human lung cancer cell lines. The study highlighted the potential implications for human health, particularly concerning occupational exposure in industries using these compounds .

Summary of Findings

| Aspect | Details |

|---|---|

| Endocrine Disruption | Interferes with hormonal functions leading to reproductive issues |

| Cytotoxicity | Induces cell death in human cell lines |

| Aquatic Toxicity | Highly toxic to aquatic organisms; affects growth and reproduction |

| Regulatory Concerns | Subject to strict regulations due to environmental persistence and toxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.